molecular formula C13H17NO2 B1306514 2-Methoxy-4-piperidin-1-yl-benzaldehyde CAS No. 876710-40-6

2-Methoxy-4-piperidin-1-yl-benzaldehyde

Cat. No.: B1306514
CAS No.: 876710-40-6
M. Wt: 219.28 g/mol
InChI Key: UQLSSMROJICTRN-UHFFFAOYSA-N
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Description

2-Methoxy-4-piperidin-1-yl-benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a specialty product often used in proteomics research . The compound features a benzaldehyde core substituted with a methoxy group and a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-piperidin-1-yl-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-piperidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or THF.

Major Products

Scientific Research Applications

2-Methoxy-4-piperidin-1-yl-benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-piperidin-1-yl-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical processes. The piperidine ring enhances its binding affinity to certain enzymes and receptors, facilitating its role in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-piperidin-1-yl-benzaldehyde stands out due to the presence of both the methoxy group and the piperidine ring, which confer unique chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methoxy-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-9-12(6-5-11(13)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLSSMROJICTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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